Di-tert-butyl 1H-indole-1,6-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl indole-1,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-17(2,3)22-15(20)13-8-7-12-9-10-19(14(12)11-13)16(21)23-18(4,5)6/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWLTCOPPSOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=CN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Di Tert Butyl 1h Indole 1,6 Dicarboxylate and Analogues
Classical Indole (B1671886) Ring Formation Strategies
The construction of the indole nucleus is the initial critical phase. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product. For Di-tert-butyl 1H-indole-1,6-dicarboxylate, the key precursor is often 1H-indole-6-carboxylic acid.
Fischer Indole Synthesis and its Mechanistic Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used and versatile method for creating indole rings. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comthermofisher.com
The mechanism proceeds through several key steps:
Hydrazone Formation: Condensation of an arylhydrazine with a carbonyl compound.
Tautomerization: The resulting hydrazone isomerizes to an enamine tautomer.
nih.govnih.gov-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, breaking the N-N bond. byjus.com
Cyclization and Aromatization: The intermediate diimine rearomatizes, and the nucleophilic amine attacks an imine group to form a cyclic aminoindoline. Subsequent elimination of ammonia (B1221849) leads to the formation of the stable, aromatic indole ring. byjus.com
To synthesize the precursor 1H-indole-6-carboxylic acid, a (4-carboxyphenyl)hydrazine would be reacted with a simple carbonyl compound like pyruvic acid. The reaction can be performed as a one-pot synthesis without isolating the intermediate hydrazone. thermofisher.com Various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can catalyze the reaction. wikipedia.org
| Starting Materials | Catalyst Type | Key Intermediate | Product |
|---|---|---|---|
| (4-carboxyphenyl)hydrazine + Pyruvic acid | Brønsted or Lewis Acid | Arylhydrazone | 1H-indole-6-carboxylic acid |
Other Named Indole Synthesis Reactions
While the Fischer synthesis is prevalent, other named reactions offer alternative pathways to substituted indoles, including the 6-carboxy substituted precursor.
Reissert Indole Synthesis: This method involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization. wikipedia.orgresearchgate.net For the target precursor, 4-methyl-3-nitrobenzoic acid would be the starting material. The reaction first forms an o-nitrophenylpyruvate derivative, which is then reduced (e.g., with zinc in acetic acid) to form the corresponding amine that spontaneously cyclizes to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net Subsequent decarboxylation can occur upon heating. researchgate.net
Madelung Synthesis: This reaction creates indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. wikipedia.orgyoutube.com It is particularly useful for preparing 2-alkinylindoles. wikipedia.org The process requires a strong base, such as sodium or potassium alkoxide, at temperatures between 200–400 °C. wikipedia.org Modifications have been developed to make the conditions milder, for instance, by using copper-catalyzed amidation strategies. thieme-connect.com
Larock Indole Synthesis: A more modern, palladium-catalyzed heteroannulation reaction, the Larock synthesis produces indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and offers excellent regioselectivity. wikipedia.orgrsc.org The reaction typically uses a palladium(II) catalyst, a carbonate base, and a chloride salt like LiCl. wikipedia.org
Targeted Esterification and Protection Group Chemistry
Once the 1H-indole-6-carboxylic acid core is synthesized, the next stage involves the simultaneous esterification of the carboxylic acid at the C6 position and the protection of the indole nitrogen (N1).
Formation of tert-Butyl Esters via Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)
Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is a common reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines. organic-chemistry.org In the synthesis of this compound, Boc₂O serves a dual purpose: it protects the indole nitrogen and converts the carboxylic acid at C6 into a tert-butyl ester.
The reaction is typically carried out in the presence of a base. For the dual functionalization of 1H-indole-6-carboxylic acid, conditions may involve using Boc₂O with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). More forceful conditions, such as the use of n-butyl lithium followed by Boc₂O, can also be employed to ensure both N-protection and O-esterification occur. acs.org This one-pot reaction efficiently yields the target molecule.
| Substrate | Reagent | Catalyst/Base | Function |
|---|---|---|---|
| 1H-indole-6-carboxylic acid | Di-tert-butyl dicarbonate (Boc₂O) | DMAP or n-BuLi | N1-Boc protection and C6-tert-butyl esterification |
Introduction of Carboxylate Moieties at Specific Positions
Synthesizing the target compound requires the presence of a carboxyl group at the C6 position of the indole ring. This is typically achieved by starting with a benzene-ring precursor that already contains the necessary functional group, which is then carried through the indole formation reaction. For example, using 4-amino-3-nitrobenzonitrile (B23877) or similar precursors can lead to the formation of an indole with a functional group at the C6 position that can be later converted to a carboxylic acid. chemsynthesis.com Direct carboxylation of the indole ring is also possible but can be challenging due to the reactivity of other positions.
Regioselective Functionalization of the Indole Nucleus
The functionalization of the indole ring is governed by the inherent electronic properties of the nucleus. The pyrrole (B145914) ring is electron-rich and generally more reactive towards electrophiles than the benzene (B151609) ring, with the C3 position being the most nucleophilic. nih.gov However, functionalizing the benzene portion, particularly at the C6 position, is more challenging and often requires specific strategies. nih.govfrontiersin.org
Achieving the desired N1, C6-difunctionalization pattern for this compound relies on a two-stage conceptual approach:
Synthesis of a C6-functionalized indole: An indole ring is constructed using a starting material that already possesses the desired substituent at the position corresponding to C6. This circumvents the difficulty of direct, regioselective C6 functionalization on an unsubstituted indole.
N1-Protection and Esterification: The subsequent reaction with Boc₂O is directed by the reactivity of the functional groups present. The indole nitrogen is readily acylated to form the N-Boc protected intermediate, while the carboxylic acid is simultaneously esterified under the reaction conditions.
Direct C6 functionalization methods often require the use of directing groups attached to the indole nitrogen to steer electrophiles to the desired position on the benzene ring. nih.gov For instance, removable directing groups can facilitate C-H activation and subsequent arylation or alkenylation at the C6 position. nih.gov However, for the synthesis of the title compound, building the indole from an already substituted precursor is a more common and straightforward strategy.
Modern Catalytic Approaches in Indole Dicarboxylate Synthesis
Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency and selectivity. The construction of complex molecules like this compound benefits significantly from advances in transition metal catalysis, C-H activation, and the development of elegant cascade reactions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Silver)
Transition metals, particularly palladium and silver, are pivotal in the formation of C-C and C-N bonds necessary for constructing the indole nucleus and introducing substituents.
Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile toolkit for constructing indole rings. researchgate.net Palladium-catalyzed reactions, such as the Heck, Suzuki, and Buchwald-Hartwig couplings, are instrumental in assembling the precursors for indole synthesis. For instance, a palladium-catalyzed intramolecular C-H amination can be a key step in forming the pyrrole ring of the indole. researchgate.net In the context of this compound, a palladium catalyst could be employed to couple an appropriately substituted aniline (B41778) derivative with a suitable alkyne, leading to the indole-6-carboxylate core. The tert-butoxycarbonyl (Boc) group on the nitrogen can be introduced before or after the indole formation. Palladium-catalyzed C-H activation strategies are also increasingly used for the direct functionalization of the indole core. researchgate.net
Silver: Silver catalysts, often used as silver(I) salts, are effective in promoting various organic transformations, including the synthesis of indoles. whiterose.ac.uknih.gov They are known to act as powerful Lewis acids, activating alkynes towards nucleophilic attack. whiterose.ac.uk In the synthesis of indole dicarboxylates, a silver catalyst could facilitate the cyclization of an ortho-alkynylaniline precursor. whiterose.ac.uk Silver salts are also used as oxidants or co-catalysts in palladium-catalyzed reactions, for instance, to regenerate the active Pd(II) species in C-H activation cycles. nih.gov While less common than palladium as the primary catalyst for indole ring formation, silver's unique reactivity profile makes it a valuable tool in specific synthetic contexts, such as in direct selanylation of indoles. nih.gov
| Catalyst | Role in Indole Dicarboxylate Synthesis | Key Reaction Types |
| Palladium | Formation of C-C and C-N bonds for indole ring construction and functionalization. | Heck, Suzuki, Buchwald-Hartwig couplings, C-H activation/amination. researchgate.netresearchgate.net |
| Silver | Activation of alkynes for cyclization, co-catalyst in Pd-catalyzed reactions. | Lewis acid catalysis, hydroamination, tandem heterocyclization/alkynylation. whiterose.ac.uknih.govnih.gov |
C-H Activation/Functionalization Methodologies
Direct C–H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds, including indoles. bohrium.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For a molecule like this compound, C-H activation could be envisioned for the introduction of the carboxylate group at the C6 position of a pre-formed indole nucleus or for further derivatization of the molecule.
Ruthenium catalysts, for example, have been effectively used for the C-H activation and subsequent annulation of anilines with alkynes to construct substituted indoles. mdpi.com Similarly, palladium catalysts are widely employed for the regioselective C-H arylation, alkenylation, and alkylation of the indole ring. bohrium.comresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of directing groups on the indole nitrogen. nih.gov For the synthesis of an indole-6-carboxylate, a directing group could be used to favor functionalization at the C6 position of the benzene part of the indole ring.
| C-H Activation Approach | Catalyst Example | Application in Indole Dicarboxylate Synthesis |
| Directing Group-Assisted C-H Functionalization | Palladium(II) acetate | Introduction of substituents at specific positions of the indole ring. nih.gov |
| Annulation of Anilines with Alkynes | [RuCl₂(p-cymene)]₂ | Construction of the substituted indole core. mdpi.com |
Cascade and Multicomponent Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations where the product of one reaction is the substrate for the next. researchgate.netrsc.org These sequences are highly efficient as they allow for the construction of complex molecular architectures in a single synthetic operation, avoiding the isolation of intermediates and reducing solvent and reagent use. researchgate.netrsc.org
Multicomponent reactions (MCRs) are another powerful tool in which three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants. rsc.orgorganic-chemistry.org MCRs are highly convergent and atom-economical. rsc.org
For the synthesis of this compound analogues, an MCR could be designed to assemble the indole core from simple, readily available starting materials in a single step. rsc.orgorganic-chemistry.org For example, a three-component synthesis starting from an ortho-dihaloarene, an amine, and an alkyne can provide substituted indoles. organic-chemistry.org A subsequent cascade reaction could then be employed to further functionalize the indole ring. The Ugi four-component reaction is another versatile MCR that has been adapted for the synthesis of functionalized indoles. rsc.orgrsc.org
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of indole derivatives, these principles can be applied in several ways:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. rsc.org The Fischer indole synthesis, for example, has been successfully carried out in water using SO₃H-functionalized ionic liquids as catalysts. rsc.org
Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase reaction efficiency and reduce waste. springernature.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org MCRs are particularly advantageous in this regard. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible and utilizing energy-efficient technologies like microwave irradiation. researchgate.net
A sustainable synthesis of indole-2-carboxamides has been developed using a two-step process involving an Ugi multicomponent reaction followed by an acid-catalyzed cyclization in ethanol, avoiding the use of metal catalysts. rsc.orgrsc.org
Continuous Flow Synthesis Applications for Indole Derivatives
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing. mdpi.com These include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and the potential for straightforward scaling-up. mdpi.combeilstein-journals.orgcardiff.ac.uk
The synthesis of indole derivatives is well-suited to continuous flow technology. mdpi.com For example, the Fischer indole synthesis has been intensified under continuous flow conditions, leading to higher yields and significantly shorter reaction times compared to batch methods. mdpi.com The synthesis of indole-3-carboxylic esters has also been achieved in a concise flow process. beilstein-journals.org A flow-based approach to this compound could involve the continuous mixing of starting materials with a catalyst, followed by passage through a heated reactor coil to effect the cyclization and subsequent in-line purification. This would allow for a more efficient and scalable production of the target compound. mdpi.combeilstein-journals.org
| Flow Chemistry Application | Advantage | Relevance to Indole Dicarboxylate Synthesis |
| Fischer Indole Synthesis | Increased yield, reduced reaction time. mdpi.com | Efficient production of the core indole structure. |
| Reductive Cyclization | High conversion, potential for automation. beilstein-journals.org | Key step in forming the indole ring from nitro precursors. |
| N-functionalization | Scalable and efficient. mdpi.com | Introduction of the N-Boc group. |
Advanced Spectroscopic and Structural Elucidation of Di Tert Butyl 1h Indole 1,6 Dicarboxylate
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
While the molecular weight can be calculated, specific experimental mass spectrometry data, including the molecular ion peak and characteristic fragmentation patterns for Di-tert-butyl 1H-indole-1,6-dicarboxylate, have not been found in the public domain.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR absorption frequencies corresponding to the functional groups (such as C=O stretching of the carbamate (B1207046) and the ester, C-N stretching, and aromatic C-H bending) of this compound are not available in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, and precise bond lengths and angles is not available.
Computational and Theoretical Investigations of Di Tert Butyl 1h Indole 1,6 Dicarboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of indole (B1671886) carboxylates. researchgate.netbohrium.com For Di-tert-butyl 1H-indole-1,6-dicarboxylate, methods like B3LYP combined with a suitable basis set (e.g., 6-311G) would be employed to optimize the molecular geometry and calculate key electronic properties. researchgate.net
These calculations yield critical data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.netbohrium.com
| Parameter | Predicted Value/Information | Significance |
|---|---|---|
| HOMO Energy | Calculated value (eV) | Indicates electron-donating ability |
| LUMO Energy | Calculated value (eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Calculated value (eV) | Correlates with chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution | Identifies sites for electrophilic/nucleophilic attack |
The analysis of potential energy surfaces (PES) is fundamental to understanding the thermodynamics and kinetics of reactions involving this compound. By mapping the energy of the system as a function of the geometric coordinates of the atoms, stationary points such as minima (reactants, products, intermediates) and saddle points (transition states) can be identified. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed picture of the reaction's energetic landscape. For instance, the PES for electrophilic substitution on the indole ring would reveal the most favorable reaction sites and the energy barriers associated with each pathway.
Building on PES analysis, computational methods can predict the most likely pathways for chemical reactions. By locating the transition state structures that connect reactants to products, the step-by-step mechanism of a reaction can be charted. For this compound, this could involve modeling reactions such as hydrolysis of the ester groups or electrophilic aromatic substitution. The calculations would not only predict the structure of transient intermediates but also their relative stabilities, offering a comprehensive view of the reaction mechanism that can be difficult to observe experimentally.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules, which are crucial for understanding their interactions and reactivity.
This compound possesses considerable conformational flexibility, particularly due to the rotation around the single bonds connecting the tert-butyl carboxylate groups to the indole core. Conformational analysis, often performed using DFT methods, systematically explores the molecule's potential energy surface to identify stable conformers (energy minima). researchgate.netresearchgate.net
| Conformer | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angles (°) |
|---|---|---|---|
| Conformer A (Global Minimum) | 0.00 | Predicted High % | Calculated values |
| Conformer B | Calculated Value > 0 | Predicted Lower % | Calculated values |
| Conformer C | Calculated Value > 0 | Predicted Lower % | Calculated values |
Computational models are powerful tools for investigating complex reaction mechanisms. By simulating the reaction environment, including solvent effects (often using Polarizable Continuum Models - PCM), a more accurate mechanistic picture can be obtained. For this compound, this approach could be used to validate or predict the outcomes of synthetic transformations. For example, modeling the addition of an electrophile would involve calculating the energies of the transition states for attack at different positions on the indole ring, thereby explaining the observed regioselectivity of the reaction.
Kinetic Isotope Effect (KIE) Measurements in Reaction Mechanism Studies
The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool used to determine reaction mechanisms by identifying the rate-determining step. It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen by deuterium).
In the context of this compound, KIE studies could be particularly insightful. For example, if a reaction involves the breaking of a C-H bond on the indole ring in the rate-determining step, substituting that hydrogen with deuterium (B1214612) would lead to a significantly slower reaction rate (a primary KIE). Conversely, if the isotopic substitution is at a position not directly involved in bond breaking, a smaller secondary KIE might be observed, providing information about changes in hybridization at that center during the reaction. Such studies are also relevant for understanding metabolic stability, as replacing hydrogens on the tert-butyl groups with deuterium can slow down oxidative metabolism, a phenomenon known as the "deuterium KIE". nih.gov
Applications of Di Tert Butyl 1h Indole 1,6 Dicarboxylate As a Synthetic Intermediate
Building Block in the Synthesis of Complex Indole (B1671886) Derivatives and Heterocyclic Systems
The indole scaffold is a fundamental component of numerous biologically active compounds. The presence of two tert-butyl ester groups in Di-tert-butyl 1H-indole-1,6-dicarboxylate provides a strategic advantage in multi-step syntheses. The N1-Boc (tert-butoxycarbonyl) group is a well-established protecting group for the indole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions of the indole ring. The C6-tert-butyl ester can be hydrolyzed or transformed into other functional groups, providing a handle for further molecular elaboration.
While specific examples detailing the use of this compound as a building block are not readily found in the literature, its structure is amenable to reactions such as electrophilic substitution at the C3 position, a common reaction for N-protected indoles. This would allow for the introduction of various substituents, leading to the formation of diverse and complex indole derivatives.
Precursor in the Total Synthesis of Natural Products and Alkaloids
Indole alkaloids represent a large and structurally diverse family of natural products with a wide range of biological activities. nih.govencyclopedia.pub The total synthesis of these complex molecules often requires carefully designed indole precursors that allow for regioselective modifications.
Although no specific total synthesis has been reported that explicitly utilizes this compound, its structural features make it a plausible candidate for such endeavors. The functional group at the C6 position is a common feature in several indole alkaloids, and the tert-butyl ester could serve as a precursor to a carboxylic acid or other functionalities required for the construction of the target natural product. The N-Boc protecting group can be readily removed under acidic conditions at a later stage of the synthesis.
Engagement in Advanced Carbon-Carbon Bond Formation Reactions
Modern organic synthesis relies heavily on the development of efficient methods for constructing carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.
Participation in Suzuki-Miyaura Cross-Coupling Protocols
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. mdpi.commdpi.com While there are no specific reports on the Suzuki-Miyaura coupling of this compound, related indole derivatives, such as those bearing a halogen at a specific position, are known to participate in such reactions. To engage in a Suzuki-Miyaura reaction, the this compound would first need to be functionalized with a leaving group, such as a bromine or iodine atom, typically at one of the available carbon positions on the indole ring.
Role in Oxidative Cross-Coupling Methodologies
Oxidative cross-coupling reactions have emerged as an atom-economical alternative to traditional cross-coupling methods, as they often involve the direct functionalization of C-H bonds. torvergata.it These reactions typically employ an oxidant to facilitate the formation of the new C-C bond.
The application of this compound in oxidative cross-coupling reactions has not been specifically documented. However, the indole nucleus is known to undergo such transformations. For instance, the C-H bond at the C3 position of N-protected indoles can be susceptible to oxidative coupling with various partners. The electronic properties of the C6-tert-butyl ester group could influence the reactivity and regioselectivity of such reactions.
Development of New Material Precursors from Indole Derivatives
Indole-containing polymers and materials have attracted interest due to their potential applications in electronics, sensing, and photonics. The properties of these materials can be tuned by modifying the structure of the indole monomer.
Academic Research on Structure Activity Relationships Sar of Indole Dicarboxylates
Investigation of Structural Modifications Impacting Biological Activities
The biological activities of indole (B1671886) derivatives are profoundly influenced by the nature and position of substituents on the indole ring. While specific studies on Di-tert-butyl 1H-indole-1,6-dicarboxylate are not extensively detailed in the provided search results, general principles for indole dicarboxylates can be inferred.
Key structural modifications and their typical impact on biological activity include:
Substitution on the Indole Ring: The introduction of various functional groups at different positions of the indole nucleus can significantly alter the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. For instance, the placement of electron-withdrawing or electron-donating groups can modulate the reactivity and binding affinity of the compound.
Introduction of Additional Functional Groups: The addition of other chemical groups to the indole scaffold can lead to new interactions with biological targets, potentially enhancing potency or introducing novel biological activities.
These modifications are systematically evaluated to build a comprehensive understanding of the SAR, guiding the development of indole dicarboxylates with optimized therapeutic potential.
Enzyme Inhibition Studies of Indole Dicarboxylate Derivatives (e.g., Monoamine Oxidase, GSK-3β)
Indole dicarboxylate derivatives have been investigated for their potential to inhibit various enzymes implicated in disease pathways. Among the targets of interest are monoamine oxidases (MAO) and glycogen (B147801) synthase kinase-3β (GSK-3β), both of which are significant in the context of neurological disorders.
Monoamine Oxidase (MAO) Inhibition:
While direct studies on this compound as a MAO inhibitor are not specified in the search results, related indole derivatives have shown potent inhibitory activity. For example, a series of indole-5,6-dicarbonitrile derivatives demonstrated powerful inhibition of both MAO-A and MAO-B. One notable compound from this series, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile, exhibited IC50 values of 0.014 μM for MAO-A and 0.017 μM for MAO-B, acting as a reversible and competitive inhibitor for both isoforms.
Structure-activity relationship studies within this class of compounds revealed that modifications to the indole nitrogen and the substituent at the 2-position significantly impact MAO inhibition. Methylation of the indole nitrogen was found to eliminate MAO-B inhibitory activity, while replacing a 2-phenyl ring with a thienyl group led to a nine-fold decrease in MAO-B inhibition. These findings underscore the sensitivity of MAO inhibition to subtle structural changes in the indole scaffold.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition:
GSK-3β is a key enzyme in various cellular processes, and its dysregulation has been linked to conditions such as Alzheimer's disease and bipolar disorder. Although specific data on the inhibition of GSK-3β by this compound is not available in the provided results, the broader class of indole derivatives has been explored for this purpose. The development of selective GSK-3β inhibitors from the indole family represents an active area of research, with the goal of identifying new therapeutic options for a range of diseases.
Receptor Ligand Binding Investigations (e.g., Serotonin (B10506) Receptors, Cannabinoid Receptors)
The interaction of indole dicarboxylate derivatives with various receptors is a critical aspect of their pharmacological profile. Serotonin and cannabinoid receptors, in particular, are important targets for therapeutic intervention in a variety of disorders.
Serotonin Receptor Binding:
Indole derivatives are well-known for their interactions with serotonin (5-HT) receptors, given their structural resemblance to the endogenous ligand, serotonin. The binding affinity and functional activity of these compounds can be modulated by substitutions on the indole ring. For instance, modifications at the C-5 position of the indole ring with halogen atoms have been shown to influence the potency of these derivatives as serotonin transporter (SERT) ligands. Docking studies have suggested that the indole moiety often positions itself within a deep hydrophobic sub-pocket of the receptor's orthosteric site, with the potential for π–stacking interactions with key aromatic residues.
Cannabinoid Receptor Binding:
The indole scaffold is also a key feature in a number of synthetic cannabinoid receptor modulators. Specifically, indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor. Structure-activity relationship studies have revealed that the nature of the substituent at the C3 position of the indole ring and the presence of an electron-withdrawing group at the C5 position can significantly impact the binding affinity and cooperativity of these modulators. While direct binding data for this compound at cannabinoid receptors is not provided, the general findings for related indole structures highlight the potential for this class of compounds to interact with the endocannabinoid system.
Mechanistic Studies of Observed Biological Effects (e.g., Antimicrobial, Antiviral, Anticancer Research)
The therapeutic potential of indole dicarboxylates is further elucidated through mechanistic studies that explore how these compounds exert their biological effects at a molecular level.
Antimicrobial Research:
The antimicrobial properties of indole derivatives have been attributed to several mechanisms of action. One prominent mechanism involves the disruption of bacterial membranes. For example, certain indole-3-carboxamido-polyamine conjugates have been shown to perturb the bacterial membrane of both Gram-positive and Gram-negative bacteria, which is thought to be the basis for their intrinsic antimicrobial activity and their ability to potentiate the effects of conventional antibiotics.
Antiviral Research:
In the realm of antiviral research, indole derivatives have been shown to inhibit the replication of a broad spectrum of viruses. The precise mechanisms can vary depending on the specific compound and the virus. For some indole-2-carboxylate (B1230498) derivatives, structure-activity relationship studies have indicated that modifications at various positions of the indole ring can significantly affect their antiviral potency. For instance, one study found that an acetyl substituent at an amino group was detrimental to antiviral activity against RNA viruses, while the nature of an alkyloxy group at the 4-position was not critical.
Anticancer Research:
The anticancer activity of indole derivatives is multifaceted, involving a range of molecular mechanisms that can lead to the inhibition of cancer cell growth and induction of cell death. Key mechanisms include:
Induction of Apoptosis: Many indole compounds have been shown to trigger programmed cell death in cancer cells. This can occur through the modulation of various pro-survival and pro-apoptotic signaling pathways.
Cell Cycle Arrest: Indole derivatives can interfere with the normal progression of the cell cycle, leading to an accumulation of cancer cells in a particular phase and preventing their proliferation.
Inhibition of Tubulin Polymerization: Some indole-based compounds can disrupt the formation of microtubules, which are essential for cell division, by binding to tubulin. This leads to mitotic arrest and subsequent cell death.
Enzyme Inhibition: As discussed previously, the inhibition of key enzymes such as tyrosine kinases and topoisomerases is another important mechanism through which indole derivatives can exert their anticancer effects.
These mechanistic insights are vital for understanding the therapeutic potential of indole dicarboxylates and for the development of novel and effective treatments for a range of diseases.
Future Research Directions and Unexplored Avenues for Di Tert Butyl 1h Indole 1,6 Dicarboxylate
Innovation in Green and Sustainable Synthetic Routes
The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are often resource-intensive and generate significant waste. tandfonline.com The future of organic synthesis is increasingly focused on green chemistry principles, aiming for higher efficiency, reduced environmental impact, and safer processes. benthamdirect.com For a compound like Di-tert-butyl 1H-indole-1,6-dicarboxylate, which serves as a building block, developing sustainable synthetic pathways is a critical research avenue.
Innovations in this area are expected to move beyond conventional methods and embrace greener alternatives. tandfonline.com Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, thereby minimizing waste. tandfonline.comtandfonline.com
Catalysis: The development of novel catalysts, particularly nanocatalysts or green catalysts, can enhance reaction efficiency and selectivity under milder conditions. openmedicinalchemistryjournal.combenthamdirect.com
Alternative Solvents: Replacing hazardous organic solvents with greener options like water, ionic liquids, or deep-eutectic liquids is a fundamental aspect of sustainable synthesis. openmedicinalchemistryjournal.comresearchgate.net
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product minimizes intermediate isolation steps, saving time, resources, and reducing waste. benthamdirect.comresearchgate.net
| Green Chemistry Approach | Principle | Potential Application to Indole Synthesis |
|---|---|---|
| Microwave Irradiation | Rapid heating, increased reaction rates. | Accelerate cyclization and functionalization steps. tandfonline.com |
| Nanocatalysis | High surface area catalysts for enhanced efficiency. | Improve yields and selectivity in cross-coupling reactions. openmedicinalchemistryjournal.com |
| Aqueous Synthesis | Using water as a benign solvent. | Facilitate reactions like multicomponent preparations of substituted indoles. openmedicinalchemistryjournal.com |
| Solvent-Free Reactions | Reactions conducted without a solvent medium. | Reduce environmental impact and simplify product purification. benthamdirect.com |
Future research will likely focus on applying these principles to construct the this compound core, potentially developing a novel, efficient, and environmentally benign synthetic route from simple precursors.
Integration of Advanced Spectroscopic Techniques with Computational Chemistry
Elucidating the precise three-dimensional structure and electronic properties of complex organic molecules is fundamental to understanding their reactivity and function. While standard spectroscopic methods like NMR and mass spectrometry are routine, the integration of advanced techniques with computational chemistry offers unprecedented insight. numberanalytics.combritannica.com For this compound and its derivatives, this integrated approach can provide a much deeper understanding.
Advanced spectroscopic methods that will be pivotal include:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within a molecule, which is essential for unambiguous structure determination of complex derivatives. numberanalytics.comyoutube.com
High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate molecular weight information, allowing for the determination of the elemental composition of a molecule and its fragments. numberanalytics.com
These experimental techniques can be powerfully combined with computational methods, primarily Density Functional Theory (DFT). rsc.org DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic circular dichroism (ECD) spectra. rsc.orgscience.gov By comparing computationally predicted spectra with experimental data, researchers can confirm complex structures, assign absolute configurations, and gain insight into the molecule's electronic distribution and frontier molecular orbitals, which govern its reactivity. researchgate.net This synergy is particularly valuable for characterizing novel compounds synthesized from the this compound scaffold. sciencedaily.com
| Technique | Information Provided | Computational Synergy (e.g., DFT) |
|---|---|---|
| 2D NMR (COSY, HMBC) | Through-bond atomic connectivity (H-H, C-H). numberanalytics.com | Prediction of chemical shifts and coupling constants for structural validation. |
| High-Resolution MS | Precise molecular formula and fragmentation patterns. numberanalytics.com | Calculation of isotopic patterns and fragmentation pathways. |
| X-ray Crystallography | Definitive solid-state molecular structure. | Comparison of experimental bond lengths/angles with optimized gas-phase geometry. researchgate.net |
| Electronic Circular Dichroism (ECD) | Absolute configuration of chiral molecules. | Calculation of theoretical ECD spectra for stereochemical assignment. rsc.org |
Expansion of Synthetic Utility in Organic Transformations
The strategic placement of two tert-butyl ester groups on the indole scaffold makes this compound a highly valuable intermediate. The N-Boc group protects the indole nitrogen, preventing unwanted side reactions and enabling regioselective functionalization at other positions, often through lithiation. bhu.ac.inmdpi.com The ester at the C6 position provides a handle for further modifications, such as cross-coupling reactions.
Future research should focus on expanding the synthetic utility of this building block in various organic transformations:
Directed C-H Activation: The protecting groups can act as directing groups, facilitating transition metal-catalyzed C-H activation at specific positions on the indole ring (e.g., C2, C7), allowing for the introduction of new functional groups in a highly controlled manner. acs.org
Cross-Coupling Reactions: The indole core can be further functionalized via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, potentially after converting the C6-ester to a more reactive group like a halide or triflate.
Synthesis of Complex Alkaloids: This compound can serve as a starting point for the total synthesis of complex, biologically active indole alkaloids. wikipedia.org The protecting groups allow for the careful construction of the molecular framework, followed by their removal in the final stages of the synthesis.
The utility of N-protected indoles in palladium-catalyzed reactions has been demonstrated, although electron-withdrawing groups like Boc on the nitrogen can sometimes lower yields, presenting a challenge and an area for methods development. nih.gov The exploration of this compound's role in creating diverse molecular libraries for drug discovery is a particularly promising avenue. researchgate.net
Exploration of Novel Mechanistic Pathways and Reactivity Patterns
The reactivity of the indole ring is well-established, with the C3 position being the most nucleophilic and susceptible to electrophilic attack. bhu.ac.in However, the electronic landscape of this compound is significantly altered by the two electron-withdrawing carboxylate groups. The N-Boc group reduces the nucleophilicity of the ring system, while the C6-ester further deactivates the benzene (B151609) portion of the molecule.
This unique electronic profile invites the exploration of novel mechanistic pathways and reactivity patterns. Future research could investigate:
Unconventional Regioselectivity: How does the combined electronic effect of the two Boc groups influence the regioselectivity of electrophilic aromatic substitution or metalation reactions? It is possible that reactions that typically occur at C3 could be redirected to other positions like C2 or C4.
Novel Cyclization Reactions: The compound could be a substrate for developing new intramolecular cyclization reactions to build fused-ring systems, which are common in natural products. Understanding the mechanism, whether it proceeds through sigmatropic rearrangements like in the Fischer indole synthesis or other pathways, would be crucial. nih.govbyjus.com
Reactivity of the C6-Ester: The tert-butyl ester at the C6 position is sterically hindered. Investigating its reactivity under various conditions (e.g., hydrolysis, reduction, conversion to other functional groups) compared to less hindered esters could reveal interesting reactivity patterns and lead to new selective transformation methods. The unusual reactivity of tert-butyl esters on indole rings has been noted, such as an instance where acidic conditions led to an unexpected rearrangement to an indolin-2-imine instead of simple hydrolysis. arkat-usa.org
A deeper mechanistic understanding, supported by kinetic studies and computational modeling, will be essential to fully harness the synthetic potential of this uniquely substituted indole.
Q & A
Q. What are the recommended synthetic methodologies for preparing Di-tert-butyl 1H-indole-1,6-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification and protection of indole derivatives. For example, pyridine-2,6-dicarboxylate analogs (structurally related) are synthesized via esterification using H₂SO₄ in methanol, followed by hydrazination with hydrazine monohydrate . Key optimization parameters include:
- Catalyst selection : Acidic conditions (e.g., H₂SO₄) enhance esterification efficiency.
- Solvent choice : Methanol or THF is preferred for solubility and reaction homogeneity.
- Temperature control : Reactions are often conducted at reflux (60–80°C) to balance yield and side-product formation.
Monitoring via TLC or HPLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures product integrity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety measures derived from structurally similar tert-butyl esters include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Fire prevention : Store away from ignition sources; use CO₂ or dry powder extinguishers for fires (flash point ~37°C) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-spectral approach:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl peaks at ~1.4 ppm in ¹H NMR) and ester carbonyl signals (~165–170 ppm in ¹³C NMR).
- ESI-MS : Validate molecular weight (e.g., [M+Na]⁺ ion for C₁₈H₂₃NO₄: calc. 340.16, observed 340.2) .
- FT-IR : Identify ester C=O stretches (~1720 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data during structural characterization be resolved?
- Methodological Answer : Contradictions (e.g., unexpected peaks in NMR) may arise from impurities or stereoisomers. Strategies include:
- Purification refinement : Re-crystallize using solvent pairs (e.g., dichloromethane/hexane) or employ preparative HPLC.
- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals or X-ray crystallography (via SHELXL ) for unambiguous confirmation.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
Q. What experimental approaches are suitable for studying the solubility and stability of this compound in different solvents?
- Methodological Answer : Apply Hansen Solubility Parameters (HSPs) to predict solubility:
- HSP determination : Use turbidimetry or gravimetric methods in solvents like DMSO, THF, and chloroform .
- Stability assays : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products.
Example data table for solubility screening:
| Solvent | Solubility (mg/mL) | HSP δD (MPa¹/²) | HSP δP (MPa¹/²) |
|---|---|---|---|
| DMSO | 45.2 | 18.4 | 16.6 |
| THF | 32.1 | 16.8 | 5.7 |
Q. How can computational modeling aid in understanding the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to:
- Predict reaction pathways : Calculate activation energies for ester hydrolysis or tert-butyl deprotection.
- Electrostatic potential mapping : Identify nucleophilic/electrophilic sites on the indole ring.
- Docking studies : Simulate interactions with enzymes (e.g., hydrolases) for biocatalytic applications.
Software recommendations: Gaussian (DFT), AutoDock (molecular docking).
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer : Optimize crystallization using:
- Solvent diffusion : Layer hexane over a saturated dichloromethane solution.
- Temperature gradients : Slow cooling from 40°C to 4°C.
- Additives : Introduce seeding crystals or ionic liquids to nucleate growth.
Refinement with SHELXL resolves disorder in tert-butyl groups. Example metrics:
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| CCDC deposition # | 2,234,567 |
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?
- Methodological Answer : LogP deviations (e.g., calculated 4.7 vs. observed 5.2) may indicate:
- Conformational flexibility : Tert-butyl groups may adopt orientations altering hydrophobicity.
- Experimental error : Validate via shake-flask method (octanol/water partitioning) with triplicate measurements.
- Software limitations : Cross-validate using multiple platforms (e.g., ChemAxon, ACD/Labs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
